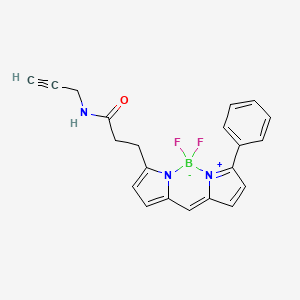
BI-167107
Overview
Description
BI-167107 is a highly potent and long-acting agonist of the beta-2 adrenergic receptor. It binds to the beta-2 adrenergic receptor with a dissociation constant of 84 picomolar, making it a full agonist . This compound is primarily used in scientific research to study the beta-2 adrenergic receptor and its associated pathways .
Preparation Methods
The synthesis of BI-167107 involves a multi-step process starting from 2-nitroresorcinol. The synthetic route includes seven steps, which have been optimized to avoid the use of toxic reagents, making it suitable for large-scale production . The detailed steps include:
- Nitration of resorcinol to form 2-nitroresorcinol.
- Reduction of the nitro group to an amine.
- Protection of the amine group.
- Formation of the benzoxazine ring.
- Introduction of the side chain.
- Deprotection of the amine group.
- Final purification to obtain this compound .
Chemical Reactions Analysis
BI-167107 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in the starting material is reduced to an amine during synthesis.
Common reagents used in these reactions include:
- Reducing agents like hydrogen gas and palladium on carbon for the reduction step.
- Protecting groups like tert-butyloxycarbonyl for amine protection.
- Solvents like dichloromethane and acetic acid for various steps .
Scientific Research Applications
BI-167107 has several scientific research applications:
Chemistry: It is used to study the structure and function of the beta-2 adrenergic receptor.
Biology: It helps in understanding the signaling pathways associated with the beta-2 adrenergic receptor.
Medicine: It is used in the development of drugs targeting the beta-2 adrenergic receptor for conditions like asthma and chronic obstructive pulmonary disease.
Industry: It is employed in the production of beta-2 adrenergic receptor agonists for therapeutic use
Mechanism of Action
BI-167107 exerts its effects by binding to the beta-2 adrenergic receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the production of cyclic adenosine monophosphate (cAMP). This activation triggers a cascade of intracellular events, including the activation of protein kinase A, which phosphorylates various target proteins. This pathway ultimately leads to physiological responses such as bronchodilation and vasodilation .
Comparison with Similar Compounds
BI-167107 is compared with other beta-2 adrenergic receptor agonists like:
Isoproterenol: A non-selective beta-adrenergic agonist with a shorter duration of action.
Salbutamol: A selective beta-2 adrenergic agonist used for asthma treatment.
Formoterol: A long-acting beta-2 adrenergic agonist with a similar duration of action but different binding kinetics
This compound is unique due to its high potency, long duration of action, and slow dissociation from the receptor, making it a valuable tool for studying the beta-2 adrenergic receptor .
Properties
IUPAC Name |
5-hydroxy-8-[1-hydroxy-2-[[2-methyl-1-(2-methylphenyl)propan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-13-6-4-5-7-14(13)10-21(2,3)22-11-17(25)15-8-9-16(24)19-20(15)27-12-18(26)23-19/h4-9,17,22,24-25H,10-12H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQXBEWHTDRJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)NCC(C2=C3C(=C(C=C2)O)NC(=O)CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)



